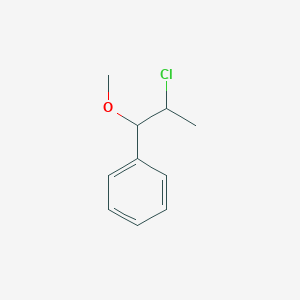

(2-Chloro-1-methoxypropyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

88536-49-6 |

|---|---|

Molecular Formula |

C10H13ClO |

Molecular Weight |

184.66 g/mol |

IUPAC Name |

(2-chloro-1-methoxypropyl)benzene |

InChI |

InChI=1S/C10H13ClO/c1-8(11)10(12-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3 |

InChI Key |

BAEJQXQXJKRAPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC=CC=C1)OC)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloro 1 Methoxypropyl Benzene

Regioselective and Stereoselective Approaches to Carbon-Carbon Bond Formation

The creation of the carbon-carbon bond between the propyl group and the benzene (B151609) ring is a critical step in the synthesis of (2-Chloro-1-methoxypropyl)benzene. Friedel-Crafts alkylation stands out as a primary method for this transformation.

Friedel-Crafts Alkylation Pathways for Phenylpropane Derivatives

Friedel-Crafts alkylation is a classic and versatile method for attaching alkyl groups to an aromatic ring. wikipedia.org In the context of synthesizing this compound, this reaction would involve the reaction of benzene with a suitable three-carbon electrophile. The mechanism proceeds through an electrophilic aromatic substitution where a carbocation or a related electrophilic species is attacked by the π-electrons of the aromatic ring. mt.com

The choice of catalyst is paramount in Friedel-Crafts alkylation to ensure high yield and selectivity. Strong Lewis acids are traditionally employed to generate the carbocation electrophile from an alkyl halide. wikipedia.org Common Lewis acid catalysts include aluminum chloride (AlCl₃) and ferric chloride (FeCl₃). mt.commasterorganicchemistry.com The reactivity of the haloalkane precursor increases with the polarity of the carbon-halogen bond, meaning alkyl fluorides are the most reactive, followed by chlorides, bromides, and iodides. libretexts.org Consequently, the Lewis acid catalyst is often matched with the halogen of the alkylating agent, for instance, using AlCl₃ with an alkyl chloride. libretexts.org

While effective, strong Lewis acids can sometimes lead to side reactions. beilstein-journals.orgnih.gov As an alternative, milder Lewis acids or Brønsted acids can be utilized, particularly when the aromatic ring is activated. wikipedia.org Recent advancements have also explored the use of solid acid catalysts, such as zeolites, which are common in industrial applications for the synthesis of compounds like ethylbenzene (B125841) and cumene. wikipedia.org

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product in Friedel-Crafts alkylation. numberanalytics.com Key parameters that can be adjusted include temperature, solvent, and catalyst concentration.

Generally, increasing the reaction temperature accelerates the reaction rate but can also promote undesirable side reactions, thereby reducing selectivity. numberanalytics.com The ideal temperature range for Friedel-Crafts alkylation is typically between 0°C and 100°C. numberanalytics.com The choice of solvent is also critical; it should be inert and non-polar to avoid interference with the reaction. numberanalytics.com Common solvents include dichloromethane, chloroform, and carbon disulfide. numberanalytics.com The concentration of the Lewis acid catalyst also plays a significant role. While higher concentrations can increase the reaction rate, they may also lead to catalyst deactivation and decreased selectivity. numberanalytics.com The optimal catalyst concentration typically ranges from 0.1 to 10 mol%. numberanalytics.com

A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements, especially when using alkyl chains longer than two carbons. libretexts.org This can lead to a mixture of products with different substitution patterns. One strategy to circumvent this is to use Friedel-Crafts acylation followed by a reduction of the ketone to the corresponding alkane, which avoids rearrangement issues. wikipedia.org Another limitation is polyalkylation, where the initial alkylation product, being more activated than the starting material, undergoes further alkylation. libretexts.org This can be controlled by using a large excess of the aromatic substrate.

When the benzene ring already contains a substituent, this group significantly influences the position of the incoming alkyl group. libretexts.org Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org

Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. lumenlearning.com Examples include hydroxyl (-OH), and alkyl groups (-CH₃). These groups typically direct incoming electrophiles to the ortho and para positions. lumenlearning.com Conversely, deactivating groups withdraw electron density from the ring, making it less reactive. lumenlearning.com Carbonyl-containing groups are generally meta-directing deactivators. libretexts.org

Halogens are an exception; they are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directing because of their resonance electron-donating effect. libretexts.org The order of introducing substituents is therefore a critical consideration in the synthesis of polysubstituted benzenes to achieve the desired isomer. For instance, Friedel-Crafts reactions are generally not successful on rings substituted with strongly deactivating groups like nitro (-NO₂) or amino (-NH₂) groups. libretexts.orguci.edu

Vicinal Functionalization of Olefins to Generate Chloroether Moieties

An alternative approach to constructing the this compound framework involves the vicinal functionalization of an olefin. This powerful synthetic strategy allows for the selective introduction of two different functional groups across a double bond in a single step, rapidly increasing molecular complexity. rsc.org

The synthesis of β-chloroethers can be achieved through the vicinal functionalization of alkenes. An efficient and environmentally friendly method utilizes ammonium (B1175870) chloride (NH₄Cl) as the chlorine source and oxone as an oxidant in a mixture of methanol (B129727) and aqueous acetone. rsc.orgscispace.comresearchgate.net This approach offers high yields and regioselectivity under simple reaction conditions without the need for metal chlorides or other additives. rsc.orgscispace.comresearchgate.net Aromatic substrates with a terminal double bond typically exhibit Markovnikov selectivity. scispace.com

The traditional method for chlorination involves molecular chlorine, which is hazardous. rsc.org Oxidative chlorination, where the chlorinating agent is generated in situ from the oxidation of a chloride ion, provides a safer alternative. rsc.org Another approach involves the cleavage of an epoxide ring with hydrochloric acid (HCl) or other chlorine-containing reagents. rsc.org

The table below summarizes the yield of β-chloroether synthesis from various styrene (B11656) derivatives using NH₄Cl and oxone.

| Entry | Substrate | Product | Yield (%) |

| 1 | Styrene | 1-chloro-2-methoxy-1-phenylethane | 92 |

| 2 | 4-Methylstyrene | 1-chloro-2-methoxy-1-(p-tolyl)ethane | 95 |

| 3 | 4-Chlorostyrene | 1,4-dichloro-2-(1-chloro-2-methoxyethyl)benzene | 91 |

| 4 | 4-Nitrostyrene | 1-(1-chloro-2-methoxyethyl)-4-nitrobenzene | 81 |

Table 1: Synthesis of β-chloroethers from styrene derivatives. researchgate.net

Mechanistic Considerations in Regioselective Olefin Functionalization

The regioselective functionalization of olefins, such as anethole (B165797), is a critical aspect of synthesizing this compound. The reaction mechanism for the methoxychlorination of anethole proceeds through an electrophilic addition pathway. The methoxy (B1213986) and chloro groups are added across the double bond of the propenyl side chain.

The regioselectivity of this addition is governed by the formation of the most stable carbocation intermediate. In the case of anethole, the methoxy group on the benzene ring is an electron-donating group, which stabilizes a positive charge at the benzylic position (C1 of the propyl chain) through resonance. Therefore, the electrophile (a chloronium ion or a species that delivers a positive chlorine) will preferentially add to the less substituted carbon of the double bond (C2), leading to the formation of a benzylic carbocation at C1. This carbocation is then attacked by the nucleophile (methanol or methoxide (B1231860) ion) to yield the desired product, this compound.

Theoretical studies, such as those employing Density Functional Theory (DFT), can provide deeper insights into the reaction pathways and the factors controlling regioselectivity in such electrophilic additions. researchgate.netresearchgate.net

Introduction of Methoxy and Chloro Functionalities

The synthesis of this compound involves the specific incorporation of a methoxy group and a chlorine atom. This is typically achieved through a one-pot reaction where both functionalities are introduced concurrently, or via a stepwise process.

Etherification Reactions for Methoxy Group Incorporation

The introduction of the methoxy group is an etherification process. When starting from anethole, the methoxy group is incorporated by the attack of methanol on the carbocation intermediate formed during the chlorination reaction. This process is a type of alkoxyhalogenation. The efficiency of this step depends on the concentration and nucleophilicity of the alcohol, as well as the stability of the carbocation.

Chlorination Techniques for Selective Halogenation

Selective chlorination is key to the synthesis of this compound. nih.gov The goal is to add a chlorine atom specifically to the C2 position of the propyl side chain. Various chlorinating agents can be employed to achieve this transformation.

N-Chlorosuccinimide (NCS) is a common N-chloroimide used for the chlorination of alkenes. researchgate.netresearchgate.net In the presence of an acid catalyst and methanol, NCS can effectively chlorinate anethole to form the desired product. The reaction proceeds via the formation of a chloronium ion intermediate. Other N-chloroimides can also be utilized.

Polychloroalkanes, in combination with a suitable initiator or catalyst, can also serve as a source of chlorine. For instance, a system employing a selenium catalyst and a chloride source can achieve syn-dichlorination of alkenes. nih.gov While this specific method yields a dichloride, modifications to the reaction conditions and reagents could potentially lead to the desired methoxychlorinated product. The use of inexpensive and readily available chlorine sources like sodium chloride (NaCl) in combination with an oxidant like Oxone® is another approach for generating the active chlorinating species in situ. nih.govsci-hub.se

| Chlorination Method | Reagents | Key Features |

| N-Chloroimide | N-Chlorosuccinimide (NCS), Methanol, Acid Catalyst | Mild reaction conditions, good regioselectivity. researchgate.netresearchgate.net |

| In-situ Chlorine Generation | NaCl, Oxone® | Utilizes inexpensive and safe reagents. nih.govsci-hub.se |

| Selenium-Catalyzed | Diphenyl diselenide, Benzyltriethylammonium chloride, N-fluoropyridinium salt | Catalytic, stereospecific syn-dichlorination. nih.gov |

Enantioselective Synthesis of this compound and its Chiral Analogues

This compound possesses a chiral center at the C1 position of the propyl chain. The synthesis of specific enantiomers is of significant interest, particularly for applications in pharmaceuticals and materials science.

Biocatalytic Approaches (e.g., Lipase-Catalyzed Reactions) for Enantiomer Production

Biocatalysis, particularly using enzymes like lipases, offers a powerful method for the production of enantiomerically pure compounds. nih.gov Lipases are known for their ability to catalyze the kinetic resolution of racemic alcohols and their esters with high enantioselectivity. researchgate.netnih.govmdpi.comjocpr.com

In the context of synthesizing enantiopure this compound, a potential strategy involves the enzymatic resolution of a precursor alcohol. For instance, the corresponding chlorohydrin, (2-chloro-1-hydroxypropyl)benzene, could be synthesized as a racemic mixture. A lipase (B570770) could then be used to selectively acylate one of the enantiomers, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol. Subsequent etherification of the resolved alcohol would yield the desired enantiomer of this compound.

The choice of lipase, acyl donor, and solvent are critical parameters that need to be optimized to achieve high enantiomeric excess (ee) and yield. Lipases from Pseudomonas fluorescens and Candida rugosa have been successfully used in the resolution of similar halohydrins. researchgate.net

| Enzyme | Substrate Type | Reaction | Potential Outcome |

| Lipase from Pseudomonas fluorescens | Racemic halohydrins | Enantioselective acylation | Production of enantiopure (S)- or (R)-alcohols and esters. researchgate.net |

| Lipase from Candida rugosa | Enantiomerically enriched esters | Hydrolysis | Isolation of the other enantiomer of the alcohol. researchgate.net |

Enzymatic Kinetic Resolution Strategies

Enzymatic kinetic resolution (EKR) is a powerful technique that utilizes the stereoselectivity of enzymes to resolve a racemic mixture. In the context of synthesizing this compound, EKR would typically be applied to its chiral alcohol precursor, (1R,S)-1-phenyl-2-chloropropan-1-ol. While specific data for this exact substrate is not extensively reported, a wealth of research on the closely related substrate, 1-phenylethanol (B42297), provides a strong model for the application of this methodology. Lipases, particularly Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are widely used for the resolution of such secondary alcohols.

The principle of EKR involves the enzyme selectively acylating one enantiomer of the racemic alcohol at a much higher rate than the other. This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol of the opposite configuration. These can then be separated.

Key parameters influencing the success of EKR include the choice of enzyme, acyl donor, solvent, and temperature. For instance, studies on 1-phenylethanol have shown that vinyl acetate (B1210297) is an effective acyl donor in organic solvents like hexane. The optimization of these conditions is crucial to achieve high enantiomeric excess (e.e.) for both the product and the remaining substrate.

A chemoenzymatic approach can further enhance the utility of EKR. After the enzymatic resolution, the unreacted alcohol can be chemically inverted (e.g., via a Mitsunobu reaction) and the acylated product can be hydrolyzed to yield a single enantiomer of the alcohol in a theoretical yield approaching 100%. acs.orgacs.org

Table 1: Lipase-Catalyzed Kinetic Resolution of (R,S)-1-Phenylethanol This table presents representative data for the kinetic resolution of 1-phenylethanol, which serves as a model for the precursor of this compound.

| Enzyme | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Substrate e.e. (%) |

| Novozym 435 | Vinyl Acetate | Hexane | 42 | 1.25 | ~50 | >99 |

| Burkholderia cepacia Lipase | Vinyl Acetate | n-Heptane/[EMIM][BF4] | 45 | 2 | 40.1 | - |

| Candida antarctica Lipase B | Vinyl Acetate | tert-Butanol | 30 | 8 | ~41 | >99 |

Data compiled from multiple sources serving as a model.

Asymmetric Catalysis in the Construction of Stereocenters

Asymmetric catalysis offers a more direct route to enantiomerically pure compounds by creating the desired stereocenter in a selective manner from a prochiral starting material. For the synthesis of the chiral precursor to this compound, the asymmetric reduction of a prochiral ketone, such as 2-chloro-1-phenylpropan-1-one, is a key strategy.

Recent advancements have highlighted the efficacy of transition metal catalysts and biocatalysts in this arena. Iridium complexes with chiral ligands, such as f-phamidol, have been shown to be highly effective for the asymmetric hydrogenation of ω-chloroketones, yielding chiral chlorohydrins with excellent enantioselectivity (up to >99% e.e.) and high yields. acs.org This method is particularly attractive due to its high efficiency and the ability to operate under relatively mild conditions.

Biocatalysis also presents a powerful tool for this transformation. For instance, baker's yeast has been successfully employed as a catalyst for the asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivatives from their corresponding ketones, achieving high yields and enantiomeric excesses (above 97% e.e.). google.com Carbonyl reductases, such as the one from Yarrowia lipolytica, have also been identified and utilized for the efficient conversion of α-chloroacetophenone to (R)-2-chloro-1-phenylethanol with excellent enantiomeric excess (99% e.e.). researchgate.net These enzymatic methods are advantageous due to their high stereoselectivity, mild reaction conditions, and reduced environmental impact. researchgate.net

Table 2: Asymmetric Catalytic Synthesis of Chiral Chlorohydrin Precursors

| Catalyst System | Substrate Type | Product Type | Yield (%) | e.e. (%) |

| Ir/f-phamidol | ω-chloroketones | Chiral chlorohydrins | up to >99 | up to >99 |

| Baker's Yeast | 2-chloro-1-phenylethyl ketone derivatives | (S)-2-chloro-1-phenylethanol derivatives | >74 | >97 |

| Yarrowia lipolytica Carbonyl Reductase | α-chloroacetophenone | (R)-2-chloro-1-phenylethanol | 99 | 99 |

Deracemization Techniques for Chiral this compound Precursors

Deracemization is an elegant strategy that converts a racemic mixture into a single, enantiomerically pure product, thus overcoming the 50% theoretical yield limit of traditional kinetic resolution. This can be achieved through various chemoenzymatic and catalytic approaches.

A common deracemization strategy involves a two-step, one-pot process combining a non-selective oxidation of the racemic alcohol to a prochiral ketone, followed by a highly enantioselective reduction of the ketone to a single enantiomer of the alcohol. For a precursor like (1R,S)-1-phenyl-2-chloropropan-1-ol, this would involve its oxidation to 2-chloro-1-phenylpropan-1-one, which is then stereoselectively reduced.

Recent research has demonstrated the use of visible-light-driven photocatalysis for the dehydrogenation step, coupled with a chiral hydrogenation catalyst for the enantioselective reduction. researchgate.netnih.gov This approach is appealing due to its use of light as a clean energy source. Another effective method combines a heterogeneous dehydrogenation photocatalyst with a chiral homogeneous hydrogenation catalyst. researchgate.netnih.gov

Furthermore, chemoenzymatic deracemization processes have been optimized for industrial applications. acs.orgacs.org These systems often employ a biocatalyst for one of the steps, for example, using an alcohol dehydrogenase (ADH) for the enantioselective reduction of the intermediate ketone. acs.orgacs.org The compatibility of the chemical and enzymatic steps is a critical factor for the success of these one-pot processes. For alcohols bearing electron-withdrawing groups, such as the chlorinated precursor of interest, the choice of both the oxidant and the reducing agent/catalyst is crucial to ensure high conversion and enantioselectivity. researchgate.net

Chemical Reactivity and Transformational Pathways of 2 Chloro 1 Methoxypropyl Benzene

Nucleophilic Substitution Reactions Involving the Chlorine Atom

The chlorine atom in (2-Chloro-1-methoxypropyl)benzene is attached to a secondary carbon, making it susceptible to nucleophilic substitution. Such reactions can proceed via two primary mechanistic pathways: unimolecular (S(_N)1) and bimolecular (S(_N)2). The preferred pathway is highly dependent on the reaction conditions. quora.comquora.commasterorganicchemistry.com

Reactivity Profiles in S(_N)1 vs. S(_N)2 Pathways

The structure of the substrate is a critical factor in determining the operative mechanism. Since this compound is a secondary alkyl halide, it lies at the borderline between S(_N)1 and S(_N)2 reactivity, and either pathway can be favored by adjusting the reaction conditions. masterorganicchemistry.comlibretexts.org

The S(_N)2 mechanism involves a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the chloride leaving group departs. masterorganicchemistry.com This pathway is sensitive to steric hindrance. For this compound, the groups surrounding the secondary carbon (a methyl group and a methoxybenzyl group) present moderate steric bulk, making the S(_N)2 pathway viable but potentially slower than for a simple primary halide. masterorganicchemistry.com

The S(_N)1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate after the leaving group departs. masterorganicchemistry.com The stability of this intermediate is paramount. Dissociation of the chloride from this compound would form a secondary carbocation. While secondary carbocations are more stable than primary ones, they are less stable than tertiary or benzylic carbocations. quora.com However, the adjacent methoxy (B1213986) group and phenyl ring could potentially influence the reaction through neighboring group participation, which can accelerate reaction rates and affect stereochemistry by forming a stabilized, bridged intermediate. mugberiagangadharmahavidyalaya.ac.invedantu.comstackexchange.com

A comparative summary of the factors influencing the S(_N)1 and S(_N)2 pathways for this substrate is presented below.

| Feature | S(_N)1 Pathway | S(_N)2 Pathway |

| Mechanism | Two steps, via carbocation intermediate | One step, concerted |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Substrate Preference | Tertiary > Secondary > Primary | Methyl > Primary > Secondary |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |

| Solvent | Polar protic solvents favored | Polar aprotic solvents favored |

| Stereochemistry | Racemization | Inversion of configuration |

| Rearrangements | Possible | Not possible |

Influence of Solvent and Nucleophile on Reaction Outcomes

The choice of nucleophile and solvent is crucial for directing the substitution reaction towards either an S(_N)1 or S(_N)2 pathway. libretexts.org

Nucleophile Strength:

Strong nucleophiles , which are typically negatively charged (e.g., OH, RO, CN), favor the S(_N)2 mechanism. Their high reactivity promotes the concerted displacement of the chloride ion. libretexts.org

Weak, neutral nucleophiles , such as water (H(_2)O) or alcohols (ROH), favor the S(_N)1 mechanism. These nucleophiles are not strong enough to attack the substrate directly and will typically wait for the formation of the carbocation intermediate before reacting. libretexts.org

Solvent Effects:

Polar protic solvents (e.g., water, methanol (B129727), ethanol) are capable of hydrogen bonding and have high dielectric constants. They are excellent at stabilizing both the leaving group anion and the carbocation intermediate, thereby favoring the S(_N)1 pathway. masterorganicchemistry.com

Polar aprotic solvents (e.g., acetone, DMSO, DMF) possess dipoles but cannot donate hydrogen bonds. They can solvate cations but leave anions relatively "bare," which enhances the nucleophilicity of anionic nucleophiles and thus strongly favors the S(_N)2 pathway. masterorganicchemistry.com

The interplay of these factors determines the reaction's outcome as illustrated in the following table.

| Nucleophile | Solvent | Predominant Pathway |

| Strong (e.g., NaCN) | Polar Aprotic (e.g., DMSO) | S(_N)2 |

| Weak (e.g., H(_2)O) | Polar Protic (e.g., H(_2)O) | S(_N)1 |

| Strong (e.g., CH(_3)O) | Polar Protic (e.g., CH(_3)OH) | Competition between S(_N)2 and E2 |

| Weak (e.g., CH(_3)OH) | Polar Aprotic (e.g., Acetone) | Reaction is very slow |

Reactions of the Methoxy Group

The methoxy group in this compound is part of a benzylic ether structure. Ethers are generally unreactive but can be cleaved under specific, often harsh, conditions. openstax.org

Cleavage and Derivatization of the Ether Linkage

Two primary methods exist for the cleavage of benzylic ethers: acidic cleavage and hydrogenolysis.

Acidic Cleavage: Strong acids, particularly HBr and HI, are effective reagents for cleaving ethers. openstax.org The mechanism depends on the structure of the ether. Since the methoxy group is attached to a benzylic carbon, the C-O bond is susceptible to cleavage via an S(_N)1-type mechanism. openstax.orglibretexts.orglibretexts.org The reaction proceeds as follows:

Protonation of the ether oxygen by the strong acid to create a good leaving group (an alcohol).

Departure of the methanol molecule to form a relatively stable secondary benzylic carbocation. The positive charge is stabilized by resonance with the adjacent benzene (B151609) ring.

Attack of the halide nucleophile (Br or I) on the carbocation to form the corresponding benzyl (B1604629) halide.

Hydrogenolysis: A milder and often more selective method for cleaving benzyl ethers is catalytic hydrogenolysis. acsgcipr.orgambeed.com This reaction involves treating the ether with hydrogen gas (H(_2)) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). ambeed.comyoutube.com The reaction results in the cleavage of the benzylic C-O bond to yield an alcohol and toluene (B28343) (or a substituted toluene). youtube.com This method is advantageous because it proceeds under neutral conditions and is compatible with many other functional groups that might be sensitive to strong acids. acsgcipr.orgtandfonline.com

Palladium-Catalyzed Transformations of Benzylic Ethers

Palladium catalysts are not only useful for hydrogenolysis but also enable a variety of other transformations at the benzylic position. nih.govresearchgate.netnih.gov

Alkoxycarbonylation Reactions with Related Methoxypropylbenzene Substrates

Alkoxycarbonylation is a powerful C-C bond-forming reaction that introduces an ester functional group. Palladium-catalyzed alkoxycarbonylation reactions typically involve the reaction of an organic halide or triflate with carbon monoxide (CO) and an alcohol. rsc.orgrsc.org

While direct alkoxycarbonylation of the C-O bond in a benzylic ether is not a standard transformation, related substrates such as secondary alkyl bromides can undergo this reaction. For instance, palladium-catalyzed alkoxycarbonylation of secondary alkyl bromides has been achieved under mild conditions using low pressures of CO. organic-chemistry.orgnih.gov These reactions often employ a palladium catalyst with specific phosphine (B1218219) ligands to achieve high efficiency. organic-chemistry.org The mechanism can be complex, sometimes involving a hybrid organometallic-radical pathway rather than a simple two-electron process. nih.gov

Given the structure of this compound, the secondary chloride could potentially undergo palladium-catalyzed alkoxycarbonylation in the presence of CO and an alcohol, which would convert the chloropropyl side chain into an ester. This represents a modern synthetic pathway for the functionalization of such alkyl halides. organic-chemistry.org

Ligand and Acidic Additive Effects on Catalytic Performance

In the realm of metal-catalyzed reactions, the choice of ligands and the presence of acidic additives can profoundly influence the efficiency and selectivity of transformations involving substrates structurally analogous to this compound. For instance, in gold(I)-catalyzed reactions, which are pertinent to the activation of unsaturated systems, the electronic properties of ligands are a critical determinant of catalytic performance.

Acidic additives can also play a significant role. They can function as co-catalysts, facilitating the generation of a more active cationic gold species from a pre-catalyst. Furthermore, in reactions that generate basic intermediates or byproducts, acidic additives can prevent catalyst deactivation by neutralizing these species. The interplay between the ligand, acidic additive, and substrate is a delicate balance that must be optimized for any given transformation.

Table 1: General Effects of Ligands and Additives in Gold(I)-Catalyzed Reactions

| Factor | Type | General Effect on Catalytic Performance |

| Ligand | Electron-donating (e.g., N-heterocyclic carbenes) | Can stabilize the catalyst; may decrease the electrophilicity of the gold center. |

| Electron-withdrawing (e.g., phosphites) | Increases the electrophilicity of the gold center, potentially accelerating nucleophilic attack. | |

| Additive | Acidic (e.g., Brønsted or Lewis acids) | Can assist in the in-situ generation of the active catalyst and prevent catalyst deactivation. |

Cyclization Reactions Initiated from this compound Derivatives

Derivatives of this compound are potential precursors for a variety of cyclization reactions, leading to the formation of carbocyclic and heterocyclic ring systems. The presence of the chloro and methoxy groups provides handles for initiating such transformations. For example, the chlorine atom can act as a leaving group in nucleophilic substitution reactions, while the methoxy group can influence the stability of adjacent carbocations or participate in cyclization itself.

Gold-Catalyzed Cyclopropanation Mechanisms of γ-Methoxyalkyl Complexes

While direct evidence for the gold-catalyzed cyclopropanation of this compound is not extensively documented, the behavior of structurally related γ-methoxyalkyl complexes in the presence of gold catalysts offers significant insights. Gold(I) catalysts are known to activate alkynes towards nucleophilic attack. In the context of an enyne, this activation can lead to the formation of a cyclopropyl (B3062369) gold(I) carbene-like intermediate.

These highly reactive intermediates can then undergo a variety of transformations, including intramolecular cyclopropanation if an appropriately positioned alkene is present. The methoxy group in a γ-position can influence the stability and reactivity of these intermediates through electronic effects.

Stereochemical Inversion during Cyclopropane (B1198618) Formation

A notable feature of some metal-catalyzed cyclopropane formations is the stereochemical outcome. In certain systems, the formation of the cyclopropane ring proceeds with an inversion of configuration at one of the carbon centers. This is often rationalized by a "W-shaped" transition state, where the carbon-metal bond and the reacting C-C bond are anti-periplanar. This stereochemical course is a key mechanistic feature that helps to understand the intimate details of the bond-forming process. For instance, studies on related systems have shown that the reaction of a (Z)-alkenyl metal complex can lead to a cyclopropane with cis stereochemistry, indicating an inversion of configuration at the metal-bearing carbon during the ring closure. rsc.org

Functional Group Interconversions on the Aromatic Ring

The benzene ring of this compound is amenable to a range of functional group interconversions through electrophilic aromatic substitution. The directing effects of the existing propyl substituent would need to be considered. Generally, alkyl groups are ortho-, para-directing and activating. This means that incoming electrophiles would be directed to the positions ortho and para to the propyl group.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, respectively.

These transformations would yield a variety of substituted derivatives of this compound, each with its own unique chemical properties and potential for further synthetic elaboration.

Table 2: Potential Electrophilic Aromatic Substitution Products of this compound

| Reaction | Reagents | Potential Major Products (Isomers) |

| Nitration | HNO₃, H₂SO₄ | 1-(2-Chloro-1-methoxypropyl)-2-nitrobenzene, 1-(2-Chloro-1-methoxypropyl)-4-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 1-Bromo-2-(2-chloro-1-methoxypropyl)benzene, 1-Bromo-4-(2-chloro-1-methoxypropyl)benzene |

| Sulfonation | SO₃, H₂SO₄ | 2-(2-Chloro-1-methoxypropyl)benzenesulfonic acid, 4-(2-Chloro-1-methoxypropyl)benzenesulfonic acid |

Stereochemical Considerations in 2 Chloro 1 Methoxypropyl Benzene Research

Identification and Separation of Stereoisomers (Enantiomers and Diastereomers)

(2-Chloro-1-methoxypropyl)benzene possesses two chiral centers, leading to the existence of four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The identification and separation of these enantiomeric and diastereomeric pairs are crucial for stereoselective synthesis and the investigation of their individual properties.

Separation of these stereoisomers is typically achieved using chiral chromatography techniques. High-performance liquid chromatography (HPLC) or gas chromatography (GC) with chiral stationary phases (CSPs) are the methods of choice. The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of all four stereoisomers. The differential interaction between the enantiomers and the chiral stationary phase allows for their resolution.

While specific separation protocols for this compound are not extensively detailed in publicly available literature, the general principles of chiral chromatography would apply. The process would involve developing a method by screening various chiral columns and solvent systems to optimize the separation.

Absolute Configuration Determination Methodologies

Determining the absolute configuration of each separated stereoisomer is a fundamental step in stereochemical research. This involves unequivocally assigning the (R) or (S) configuration to each chiral center.

Vibrational circular dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. biotools.us VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.usrsc.org The resulting VCD spectrum is a unique fingerprint of the molecule's three-dimensional structure, including its absolute configuration.

The process of determining the absolute configuration of a this compound stereoisomer using VCD involves the following steps:

Experimental Measurement: The VCD spectrum of an enantiomerically enriched sample is recorded. biotools.us

Quantum Chemical Calculations: The theoretical VCD spectra for both possible enantiomers (e.g., (1R,2S) and (1S,2R)) are calculated using quantum chemical methods, such as density functional theory (DFT). biotools.us

Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectra of the two enantiomers. The absolute configuration is assigned based on which calculated spectrum shows the best agreement with the experimental one. biotools.us

This combination of experimental VCD spectroscopy and theoretical calculations provides a reliable and non-destructive method for the unambiguous assignment of the absolute configuration of each stereoisomer of this compound.

Mechanistic Insights into Stereochemical Outcomes in Synthetic Reactions

The stereochemical outcome of a reaction that produces this compound is determined by the reaction mechanism and the nature of the reactants and catalysts used. Understanding these factors is key to developing stereoselective syntheses.

For instance, in reactions involving the addition of a nucleophile to a carbonyl group or an alkene, the direction of attack (from the re or si face) will determine the configuration of the newly formed stereocenter. The presence of existing chiral centers in the molecule or the use of chiral catalysts can influence this direction of attack, leading to a preference for one stereoisomer over others.

In the synthesis of related compounds, such as those involving N-tert-sulfinyl imines, the configuration of the sulfur atom in the chiral auxiliary directs the stereochemical pathway of nucleophilic additions, resulting in high stereospecificity. mdpi.com Similar principles of substrate or reagent control would govern the stereochemical outcomes in the synthesis of this compound. The choice of a specific synthetic route, such as those starting from 1-phenyl-2-propanol, will influence the stereochemistry of the final product. dtic.mil

Chiral Pool Synthesis and Auxiliary-Mediated Approaches

To obtain enantiomerically pure this compound, chemists can employ strategies such as chiral pool synthesis and chiral auxiliary-mediated approaches.

Chiral Pool Synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. wikipedia.orgnih.govnumberanalytics.com This approach leverages the inherent chirality of the starting material to build the target molecule with a defined stereochemistry. wikipedia.org For the synthesis of this compound, a suitable chiral precursor from the chiral pool that contains a phenyl group and a propyl backbone could potentially be identified and chemically modified.

Auxiliary-Mediated Approaches involve the temporary attachment of a chiral auxiliary to an achiral substrate. wikipedia.org This chiral auxiliary directs the stereochemical course of a subsequent reaction, leading to the formation of a new stereocenter with a high degree of stereoselectivity. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org For example, a chiral auxiliary could be attached to a precursor of this compound to control the stereochemistry during a key bond-forming step. The use of chiral auxiliaries like pseudoephedrine has been demonstrated in alkylation reactions to achieve high diastereoselectivity. wikipedia.org

These methods provide powerful tools for the asymmetric synthesis of specific stereoisomers of this compound, which is essential for investigating their unique properties and potential applications.

Computational and Theoretical Chemistry Studies on 2 Chloro 1 Methoxypropyl Benzene

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules, which in turn governs their reactivity and the mechanisms of their reactions. arxiv.org These calculations solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density, offering a favorable balance between accuracy and computational cost. orientjchem.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is particularly popular and has been successfully used to define harmonic vibrational frequencies and optimize molecular geometries for various medium-sized molecules, including benzene (B151609) derivatives. researchgate.net For instance, studies on related molecules like 3-chloro-5-methoxyphenol (B1581831) have utilized the B3LYP method to calculate vibrational frequencies and analyze molecular properties. ijrte.org

Møller-Plesset perturbation theory (MP2) is another ab initio method that improves upon the Hartree-Fock method by including electron correlation effects. It is often used for obtaining more accurate energies and geometries, especially for systems where DFT might be less reliable. In workflows for studying benzene derivatives, MP2 calculations have been used to obtain pseudo-natural orbitals as a basis for more complex wave function expansions. arxiv.org

A hypothetical DFT study on (2-Chloro-1-methoxypropyl)benzene using the B3LYP method with a 6-311++G(d,p) basis set could yield the optimized geometric parameters.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (DFT/B3LYP)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.785 | C-C-Cl | 110.5 |

| C-O | 1.410 | C-O-C | 118.2 |

| C-C (propyl) | 1.530 | C-C-C | 112.0 |

| C-C (ring) | 1.395 (avg) |

Note: The data in this table is illustrative and represents typical values that would be obtained from such a calculation.

Understanding a chemical reaction's mechanism involves identifying the transition state (TS)—the highest energy point along the reaction coordinate. Quantum chemical calculations are essential for locating and characterizing these transient structures. By calculating the energy of reactants, products, and the transition state, the activation energy (energy barrier) for a reaction can be determined.

For this compound, a potential reaction pathway for investigation could be an elimination reaction to form a propenylbenzene derivative. Transition state analysis would involve locating the saddle point on the potential energy surface corresponding to the concerted departure of the chloro and a hydrogen atom. The calculated energy barrier would provide insight into the reaction kinetics. Such analyses have been performed on many organic reactions to elucidate preferred mechanistic pathways.

Table 2: Illustrative Energy Profile for a Hypothetical Elimination Reaction

| Species | Relative Energy (kcal/mol) |

| Reactant: this compound | 0.0 |

| Transition State | +35.2 |

| Product: (1-methoxyprop-1-en-1-yl)benzene (B14442949) + HCl | -5.8 |

Note: This data is for illustrative purposes to show what a transition state analysis provides.

Stereoselectivity Prediction and Rationalization

This compound has two chiral centers, meaning it can exist as four possible stereoisomers ((1R,2R), (1S,2S), (1R,2S), and (1S,2R)). Computational chemistry can be used to predict and rationalize the stereoselectivity of reactions that form this compound.

By modeling the transition states leading to each different stereoisomer, their relative energies can be calculated. According to transition state theory, the pathway with the lower energy barrier will be kinetically favored, leading to a higher yield of that particular stereoisomer. These calculations provide a quantitative basis for understanding why one stereoisomer is formed preferentially over another, considering factors like steric hindrance and electronic effects in the transition state geometry.

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule is key to its reactivity. DFT calculations can be used to determine several reactivity descriptors. ijrte.org

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nanobioletters.com A smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) : The MEP map is a visual tool that illustrates the charge distribution on a molecule. ijrte.orgnanobioletters.com It maps regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack), thereby predicting sites of reactivity. For this compound, an MEP map would likely show negative potential around the oxygen and chlorine atoms and the π-system of the benzene ring.

Natural Bond Orbital (NBO) Analysis : NBO analysis provides detailed insight into charge delocalization, intramolecular interactions, and hyperconjugative effects. orientjchem.orgijrte.org It can quantify the stabilization energy associated with electron delocalization from a filled donor orbital to an empty acceptor orbital, helping to explain the molecule's stability and structure.

Table 3: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Calculated Value (eV) |

| HOMO Energy | -8.95 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap | 8.70 |

Note: These values are illustrative examples based on typical findings for similar aromatic compounds.

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics is ideal for studying static electronic structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. nih.gov An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape.

For this compound, the propyl side chain has several rotatable bonds, leading to numerous possible conformations. MD simulations can be used to explore the conformational landscape and identify the most stable (lowest energy) conformers. soton.ac.uk By simulating the molecule in a solvent, one can understand how intermolecular interactions influence its preferred shape. The radius of gyration (Rg) can be calculated from the simulation trajectory to assess the compactness of the protein over time. mdpi.com This information is crucial for understanding how the molecule's shape might affect its interaction with other molecules, such as receptors or enzymes.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of (2-Chloro-1-methoxypropyl)benzene, specific signals are expected to correspond to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring would typically appear in the range of 7.2-7.5 ppm. The proton on the carbon bearing the methoxy (B1213986) group (methine proton) would likely resonate as a multiplet, and its chemical shift would be influenced by the adjacent chlorine and phenyl groups. The methoxy group protons would present as a sharp singlet, typically around 3.3-3.8 ppm. The protons of the propyl chain would show characteristic multiplets, with their chemical shifts and splitting patterns providing information about their connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbons of the benzene ring would appear in the aromatic region (typically 125-140 ppm). The carbon atom attached to the oxygen of the methoxy group would be found further downfield. The methoxy carbon itself would resonate at a higher field, typically around 50-60 ppm. The carbons of the propyl chain would have chemical shifts dependent on their proximity to the chlorine atom and the phenyl group.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, helping to piece together the propyl chain and its connection to the benzene ring. An HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

| Proton Type | Predicted ¹H Chemical Shift (ppm) | Carbon Type | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 7.2 - 7.5 (m) | Aromatic (C₆H₅) | 125 - 140 |

| Methine (CH-O) | Multiplet | Methine (CH-O) | Downfield |

| Methoxy (OCH₃) | 3.3 - 3.8 (s) | Methoxy (OCH₃) | 50 - 60 |

| Methylene (CH₂) | Multiplet | Methylene (CH₂) | Variable |

| Methyl (CH₃) | Multiplet | Methyl (CH₃) | Upfield |

Note: These are predicted chemical shift ranges and may vary based on the solvent and specific electronic effects within the molecule. 's' denotes a singlet, and 'm' denotes a multiplet.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands.

Key expected vibrational frequencies include:

C-H stretching (aromatic): Aromatic C-H bonds typically show absorption bands in the region of 3000-3100 cm⁻¹.

C-H stretching (aliphatic): The C-H bonds of the propyl and methoxy groups would absorb in the 2850-3000 cm⁻¹ range.

C=C stretching (aromatic): The stretching of the carbon-carbon double bonds in the benzene ring would result in one or more sharp peaks in the 1450-1600 cm⁻¹ region.

C-O stretching (ether): The C-O bond of the methoxy group would produce a strong absorption band, typically in the 1050-1150 cm⁻¹ range.

C-Cl stretching: The presence of the chlorine atom would give rise to a stretching vibration in the fingerprint region, generally between 600 and 800 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| C=C stretch | 1450 - 1600 | |

| Alkyl Groups | C-H stretch | 2850 - 3000 |

| Ether | C-O stretch | 1050 - 1150 |

| Alkyl Halide | C-Cl stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular weight of this compound is 184.66 g/mol . nih.gov

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 184. Due to the presence of the chlorine-37 isotope, a smaller peak at m/z 186 ([M+2]⁺) with an intensity of about one-third of the molecular ion peak would also be observed.

Common fragmentation pathways for this molecule would likely involve the loss of small, stable fragments:

Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z 153.

Loss of a chlorine radical (•Cl): This would lead to a fragment ion at m/z 149.

Cleavage of the propyl chain: Fragmentation of the propyl chain could lead to various smaller ions. A prominent peak is often observed at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺. docbrown.info

| Fragment Ion | Mass-to-Charge Ratio (m/z) | Identity |

| [C₁₀H₁₃ClO]⁺ | 184/186 | Molecular Ion ([M]⁺, [M+2]⁺) |

| [C₉H₁₀ClO]⁺ | 153 | [M - OCH₃]⁺ |

| [C₁₀H₁₃O]⁺ | 149 | [M - Cl]⁺ |

| [C₆H₅]⁺ | 77 | Phenyl cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. If this compound can be obtained as a suitable single crystal, X-ray diffraction analysis would provide definitive information about its three-dimensional structure in the solid state. This would include precise bond lengths, bond angles, and the conformation of the propyl chain relative to the benzene ring.

As of now, no public crystallographic data for this compound is available. The ability to form a stable crystal lattice suitable for X-ray diffraction would depend on the molecule's ability to pack efficiently, which is influenced by its shape and intermolecular forces.

Chromatographic Techniques for Separation and Purity Assessment (e.g., GC, HPLC)

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound.

Gas Chromatography (GC): Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and passed through a column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and structural identification of the compound and any impurities.

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is a versatile technique that can be used for a wide range of compounds. For this compound, a non-polar compound, reverse-phase HPLC would likely be the method of choice. In this technique, a non-polar stationary phase is used with a polar mobile phase. The retention time would depend on the specific conditions (e.g., column type, mobile phase composition, flow rate). HPLC is particularly useful for purity assessment and for monitoring the progress of a reaction by quantifying the disappearance of reactants and the appearance of the product. researchgate.net

| Technique | Principle | Application for this compound |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Purity assessment, separation from volatile impurities, reaction monitoring. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and a mobile phase. | Purity assessment, quantification, separation from non-volatile impurities, reaction monitoring. |

Strategic Utility of 2 Chloro 1 Methoxypropyl Benzene in Complex Organic Synthesis

Role as a Versatile Chiral Building Block

The presence of a stereogenic center at the carbon atom bearing the methoxy (B1213986) group marks (2-Chloro-1-methoxypropyl)benzene as a potentially valuable chiral building block. In enantioselective synthesis, the use of enantiomerically pure starting materials is a cornerstone strategy for obtaining optically active target molecules. researchgate.net The differential spatial arrangement of the phenyl, methoxy, and chloro-substituted ethyl groups can influence the stereochemical outcome of reactions in which it participates.

The utility of a chiral building block is largely dependent on the ability to access it in an enantiomerically pure or enriched form. While specific methods for the chiral resolution or asymmetric synthesis of This compound are not prominently documented, analogous structures suggest that several established methodologies could be applicable. These might include enzymatic resolution, diastereomeric crystallization with a chiral resolving agent, or asymmetric reduction of a corresponding ketone precursor. The successful enantioselective synthesis of related compounds, such as certain chiral piperidines, underscores the feasibility of such approaches in modern organic synthesis. nih.govrsc.org

Once obtained in a single enantiomeric form, This compound could be employed in diastereoselective reactions, where the existing stereocenter directs the formation of new stereocenters, thereby enabling the construction of complex molecules with a high degree of stereocontrol.

Precursor to Structurally Diverse Organic Compounds

The reactivity of the chloro and methoxy groups in This compound positions it as a precursor to a wide range of organic compounds. The carbon-chlorine bond is susceptible to nucleophilic substitution, while the methoxy group can act as a directing group or be cleaved under certain conditions.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Morpholine (B109124) and Piperidine (B6355638) Derivatives)

Nitrogen-containing heterocycles, particularly morpholines and piperidines, are prevalent scaffolds in pharmaceuticals and other biologically active compounds. nih.govresearchgate.net The structure of This compound suggests its potential as a precursor for the synthesis of substituted derivatives of these heterocycles.

The general strategy would involve the reaction of This compound with a suitable nitrogen nucleophile. For instance, reaction with an amino alcohol could, through intramolecular cyclization, lead to the formation of a morpholine ring. The stereochemistry of the final product would be influenced by the stereocenter of the starting chloroether. While specific examples utilizing This compound are not readily found, the synthesis of morpholine derivatives from haloether precursors is a known synthetic strategy. organic-chemistry.org

Similarly, reaction with primary amines could pave the way for the synthesis of piperidine derivatives. The intramolecular cyclization of an intermediate amine, formed by the displacement of the chloride, could yield substituted piperidines. The vast body of literature on piperidine synthesis highlights numerous methods that could potentially be adapted for this purpose. youtube.comyoutube.com

Table 1: Potential Synthetic Routes to Heterocycles from this compound

| Target Heterocycle | Potential Reagent | Key Reaction Steps |

| Morpholine Derivative | Aminoethanol | Nucleophilic substitution followed by intramolecular cyclization |

| Piperidine Derivative | Primary Amine | Nucleophilic substitution followed by intramolecular cyclization |

Contribution to the Synthesis of Potential Pharmaceutical Intermediates

The structural motifs that can be derived from This compound are relevant to the synthesis of pharmaceutical intermediates. For example, substituted morpholines are core components of drugs like aprepitant (B1667566), a neurokinin-1 (NK1) receptor antagonist. nih.govresearchgate.net The synthesis of aprepitant and its analogues often involves the coupling of a chiral morpholine core with other fragments. A chiral building block like This compound could potentially offer an alternative or modified route to such complex pharmaceutical targets.

Furthermore, the phenylpropyl scaffold is present in various pharmacologically active molecules. The ability to introduce functionality at different positions of the propyl chain, guided by the chloro and methoxy groups, makes This compound an interesting starting point for creating libraries of compounds for drug discovery screening.

Development of Novel Reaction Methodologies Utilizing its Unique Reactivity Profile

The combination of a chiral center, a reactive alkyl chloride, and a methoxy group in This compound presents opportunities for the development of novel reaction methodologies. The interplay between these functional groups could lead to unique reactivity and selectivity under various reaction conditions.

For instance, the presence of the methoxy group could influence the regioselectivity of elimination reactions or participate in neighboring group participation during nucleophilic substitution. Research into the reactions of this compound could uncover new catalytic systems or reaction conditions that exploit its specific structural and electronic properties. The development of diastereoselective reactions using this chiral substrate could be a particularly fruitful area of investigation, leading to new methods for the synthesis of enantiomerically enriched compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.